molecular formula C7H15NO3 B1143246 (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid CAS No. 171866-72-1

(2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid

Cat. No.: B1143246
CAS No.: 171866-72-1
M. Wt: 161.2
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Description

(2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid is a non-proteinogenic amino acid with a unique stereochemistry. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, biochemistry, and industrial processes. Its structure features an amino group, a hydroxyl group, and two methyl groups attached to a pentanoic acid backbone, making it a versatile building block for synthetic and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. For instance, the enantioselective synthesis can be achieved through the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the corresponding enoate. Subsequent diastereoselective 1,4-addition reactions with lithium dialkylcuprates yield the desired amino acid .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of biocatalysts or engineered microbial strains to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: The hydroxyl group can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced using hydrogenation or metal hydrides.

    Substitution: The amino group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the amino acid backbone .

Scientific Research Applications

(2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and biochemical processes. Its effects are mediated through binding to active sites of enzymes, altering their activity and function .

Comparison with Similar Compounds

  • (2S,3R)-3-Methylglutamate
  • (2S,3R)-3-Amino-2-Hydroxydecanoic Acid
  • (2S,3R)-3-Amino-2-Hydroxy-4-Phenylbutyric Acid

Comparison: Compared to these similar compounds, (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid is unique due to its specific stereochemistry and the presence of two methyl groups on the pentanoic acid backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,3)5(9)4(8)6(10)11/h4-5,9H,8H2,1-3H3,(H,10,11)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREONSBNBZFXLW-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288129
Record name L-Leucine, 3-hydroxy-4-methyl-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171866-72-1
Record name L-Leucine, 3-hydroxy-4-methyl-, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171866-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Leucine, 3-hydroxy-4-methyl-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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